N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide
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Overview
Description
N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide: This compound has a similar structure but contains a benzofuran ring instead of an indazole ring.
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Other Indazole Derivatives: Various indazole derivatives have been synthesized and studied for their medicinal properties, including antihypertensive, anticancer, and antibacterial activities.
Properties
CAS No. |
919107-02-1 |
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Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-2-butyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-3-4-12-23-20(25-2)17-11-10-16(13-18(17)22-23)19(24)21-14-15-8-6-5-7-9-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,24) |
InChI Key |
LIUKOCFAJQRZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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